(S)-2-((叔丁氧羰基)氨基)-3-环丙基丙酸

描述

(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a compound of significant interest in organic chemistry due to its unique structural and chemical properties. This compound is often studied for its potential in various chemical syntheses and applications.

Synthesis Analysis

Enantioselective Synthesis

An enantioselective synthesis approach of a similar compound, (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate has been described, showcasing a method to achieve the desired stereochemistry (Alonso et al., 2005).

Improved Synthesis Techniques

Improved synthesis methods have been developed for related compounds, demonstrating advancements in synthesis efficiency and selectivity (Badland et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of closely related compounds has been extensively studied, revealing insights into conformational dynamics and intermolecular interactions (Cetina et al., 2003).

Chemical Reactions and Properties

- Polymorphism: Studies on related compounds, such as N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, have revealed the occurrence of polymorphic forms, indicating versatility in molecular conformations (Gebreslasie et al., 2011).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, can be inferred from similar compounds studied in the literature.

Chemical Properties Analysis

Reactivity and Functional Group Transformations

The reactivity profile and functional group transformations of related compounds provide insights into the chemical behavior of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid (Mandal et al., 2005).

Derivatives and Modifications

The synthesis of derivatives and modifications of similar compounds showcases the chemical versatility and potential applications of this acid (Koseki et al., 2011).

科学研究应用

肽合成

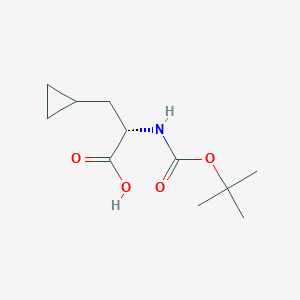

叔丁氧羰基-L-环丙基丙氨酸广泛应用于肽的合成。叔丁氧羰基(Boc)基团在肽合成过程中充当氨基酸的保护基团。它可以防止不必要的副反应,并且可以在温和的酸性条件下选择性地去除 {svg_1}.

可持续化学

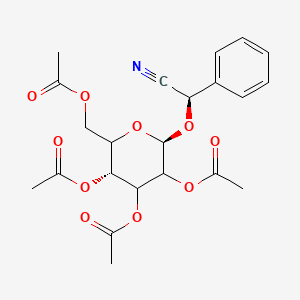

已开发出流动微反应器系统,用于高效且可持续地合成叔丁氧羰基衍生物,包括叔丁氧羰基-L-环丙基丙氨酸。与传统的间歇式工艺相比,这种方法更加通用且环保 {svg_2}.

作用机制

Target of Action

It’s known that this compound is used in proteomics research .

Biochemical Pathways

BOC-L-Cyclopropylalanine has been found to inhibit α-isopropylmalate synthase (α-IMPS), an enzyme that catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This inhibition disrupts the production of L-leucine, which is crucial for protein synthesis in fungi and bacteria .

Result of Action

BOC-L-Cyclopropylalanine exhibits broad-spectrum inhibition against fungi and bacteria . The inhibition of α-IMPS disrupts the production of L-leucine, thereby inhibiting the growth of these organisms .

Action Environment

It’s worth noting that the compound is typically stored at room temperature .

属性

IUPAC Name |

(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRRTFCDSZGFSZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)